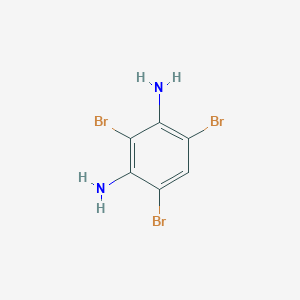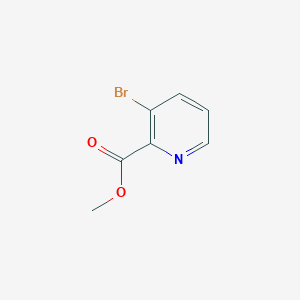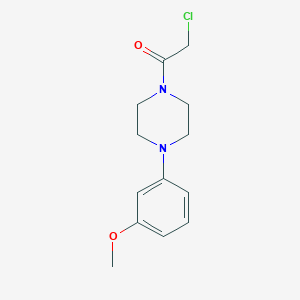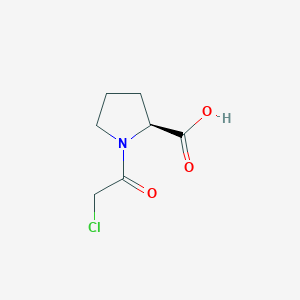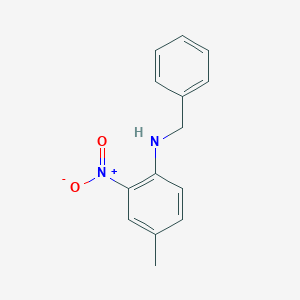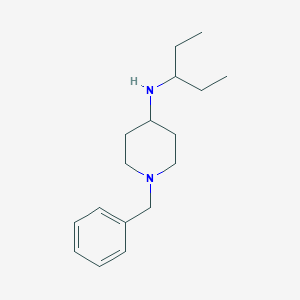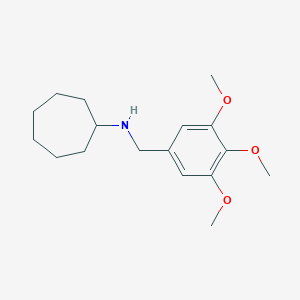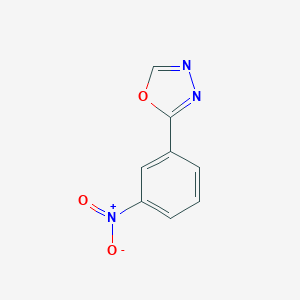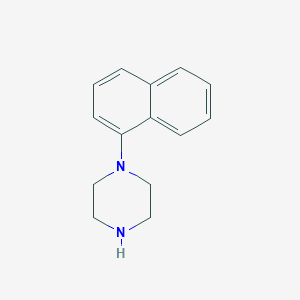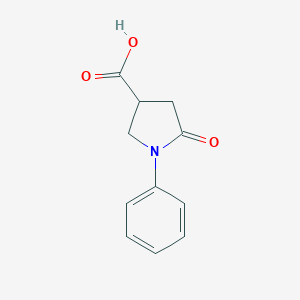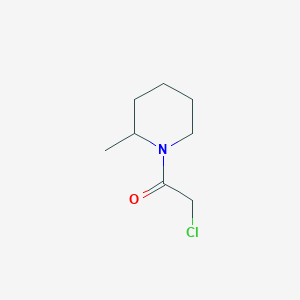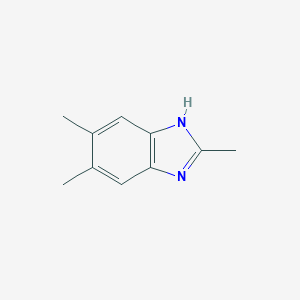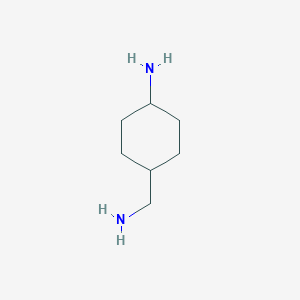
4-(Aminomethyl)cyclohexylamine
Übersicht
Beschreibung
4-(Aminomethyl)cyclohexylamine is a chemical compound with the molecular formula C7H16N2 . It is also known by other names such as 4-(aminomethyl)cyclohexan-1-amine and 4-(Aminomethyl)cyclohexanamine . The molecular weight of this compound is 128.22 g/mol .
Molecular Structure Analysis
The IUPAC name for 4-(Aminomethyl)cyclohexylamine is 4-(aminomethyl)cyclohexan-1-amine . The InChI code for this compound is InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2 . The Canonical SMILES for this compound is C1CC(CCC1CN)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)cyclohexylamine include a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 128.131348519 g/mol . The topological polar surface area of the compound is 52 Ų . The compound has a complexity of 75 .
Wissenschaftliche Forschungsanwendungen
Application in the Synthesis of Porous Organic Polymers
Scientific Field
Polymer Chemistry
Summary of Application
4-(Aminomethyl)cyclohexylamine is used in the synthesis of porous organic polymers (POPs) via nucleophilic substitution reactions. These polymers have specific surface areas of 1730 and 1796 m²/g and are used for uptaking iodine and fluorescence sensing to dinitrophenol .
Methods of Application
The synthesis involves nucleophilic substitution reactions. The specific surface areas of the resulting polymers are measured, and their adsorption capacities in iodine vapor and cyclohexane and the fluorescence sensing performances for dinitrophenol are studied .
Results or Outcomes
The adsorption capacities of the synthesized POPs in iodine vapor are as high as 3.77 and 2.74 g/g, and the removal efficiencies of iodine in iodine-cyclohexane solution are 97% and 73%, respectively .
Application as a High Temperature-Resistant Shale Inhibitor
Scientific Field
Petroleum Engineering
Summary of Application
4-(Aminomethyl)cyclohexylamine is introduced as a potential shale inhibitor in the development of high-performance water-based drilling fluid .
Methods of Application
The inhibitive properties of the amine compound are evaluated using bentonite inhibition test, shale cuttings hot-rolling dispersion test, linear swelling test, and pressure transmission test .
Results or Outcomes
The compound can inhibit shale hydration and dispersion effectively, and prevent pressure transmission to a certain extent, performing better than that of polyether diamine. Furthermore, the new diamine provides reliable thermal stability as high as 220 °C .
Application in the Synthesis of Functionalized Compounds
Scientific Field
Organic Chemistry
Summary of Application
4-(Aminomethyl)cyclohexylamine is involved in an unprecedented intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis .
Methods of Application
The synthesis involves an intermolecular [4 + 2] cycloaddition reaction, enabled by photoredox catalysis .
Results or Outcomes
The details of the results or outcomes of this application are not provided in the source .
Application in the Synthesis of Artificial Sweeteners
Scientific Field
Food Chemistry
Summary of Application
A derivative of cyclohexylamine, which is structurally similar to 4-(Aminomethyl)cyclohexylamine, is used in the synthesis of cyclamate, a popular artificial sweetener .
Methods of Application
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
Application as an Intermediate in Organic Synthesis
Summary of Application
Cyclohexylamine, which is structurally similar to 4-(Aminomethyl)cyclohexylamine, is used as an intermediate in the synthesis of other organic compounds .
Results or Outcomes
Application as a Precursor to Sulfenamide-Based Reagents
Summary of Application
Cyclohexylamine, which is structurally similar to 4-(Aminomethyl)cyclohexylamine, is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
Safety And Hazards
4-(Aminomethyl)cyclohexylamine is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Eigenschaften
IUPAC Name |
4-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCZRUXYTNNVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332172 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexylamine | |
CAS RN |
13338-82-4 | |
| Record name | 4-Aminocyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanamine, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

